2-[2-(1,3-THIAZOL-5-YL)-1H-1,3-BENZODIAZOL-1-YL]-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE
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Overview
Description
2-[2-(1,3-THIAZOL-5-YL)-1H-1,3-BENZODIAZOL-1-YL]-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE is a complex organic compound that features a thiazole ring, a benzodiazole ring, and a trifluoromethoxy phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1,3-THIAZOL-5-YL)-1H-1,3-BENZODIAZOL-1-YL]-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE typically involves multi-step organic reactions
Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Construction of Benzodiazole Ring: The benzodiazole ring can be formed by the cyclization of o-phenylenediamine with carboxylic acids or their derivatives.
Introduction of Trifluoromethoxy Phenyl Group: The final step involves the coupling of the synthesized thiazole-benzodiazole intermediate with 4-(trifluoromethoxy)phenylacetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[2-(1,3-THIAZOL-5-YL)-1H-1,3-BENZODIAZOL-1-YL]-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) for electrophilic substitution and nucleophiles (NH₃, OH⁻) for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
2-[2-(1,3-THIAZOL-5-YL)-1H-1,3-BENZODIAZOL-1-YL]-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or neuroprotective agent.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-[2-(1,3-THIAZOL-5-YL)-1H-1,3-BENZODIAZOL-1-YL]-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or DNA, depending on its specific structure and functional groups.
Pathways Involved: It can modulate biochemical pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir.
Benzodiazole Derivatives: Compounds like benzimidazole and benzothiazole.
Trifluoromethoxy Phenyl Derivatives: Compounds like fluoxetine and efavirenz.
Uniqueness
2-[2-(1,3-THIAZOL-5-YL)-1H-1,3-BENZODIAZOL-1-YL]-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE is unique due to its combination of three distinct functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-[2-(1,3-thiazol-5-yl)benzimidazol-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N4O2S/c20-19(21,22)28-13-7-5-12(6-8-13)24-17(27)10-26-15-4-2-1-3-14(15)25-18(26)16-9-23-11-29-16/h1-9,11H,10H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDBDCTZRJKPHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=O)NC3=CC=C(C=C3)OC(F)(F)F)C4=CN=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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